molecular formula C10H9NO B13934845 2-Furan-2-yl-6-methylpyridine CAS No. 208110-84-3

2-Furan-2-yl-6-methylpyridine

Cat. No.: B13934845
CAS No.: 208110-84-3
M. Wt: 159.18 g/mol
InChI Key: BWJOGXQUNXCUJF-UHFFFAOYSA-N
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Description

2-Furan-2-yl-6-methylpyridine is a heterocyclic aromatic compound that features both a furan ring and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Furan-2-yl-6-methylpyridine typically involves the coupling of furan and pyridine derivatives. One common method is the Suzuki–Miyaura coupling reaction, which uses palladium catalysts to form carbon-carbon bonds between the furan and pyridine rings . This reaction is known for its mild conditions and high efficiency.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale Suzuki–Miyaura coupling reactions. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 2-Furan-2-yl-6-methylpyridine can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones under specific conditions.

    Reduction: The pyridine ring can be reduced to form piperidine derivatives.

    Substitution: Both the furan and pyridine rings can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalysts like palladium on carbon (Pd/C) and hydrogen gas are typical.

    Substitution: Halogenating agents, such as N-bromosuccinimide (NBS), and nucleophiles, like amines or thiols, are frequently employed.

Major Products:

Scientific Research Applications

2-Furan-2-yl-6-methylpyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Furan-2-yl-6-methylpyridine involves its interaction with various molecular targets. The furan ring can participate in π-π stacking interactions, while the pyridine ring can act as a hydrogen bond acceptor. These interactions enable the compound to bind to specific enzymes, receptors, or other biomolecules, thereby modulating their activity and function .

Comparison with Similar Compounds

    2-Furan-2-ylpyridine: Lacks the methyl group on the pyridine ring.

    6-Methylpyridine: Does not contain the furan ring.

    2-Furan-2-yl-3-methylpyridine: Has the methyl group on a different position of the pyridine ring.

Uniqueness: 2-Furan-2-yl-6-methylpyridine is unique due to the specific positioning of the furan and methyl groups, which confer distinct chemical and biological properties. This unique structure allows for specific interactions with molecular targets that are not possible with other similar compounds .

Properties

CAS No.

208110-84-3

Molecular Formula

C10H9NO

Molecular Weight

159.18 g/mol

IUPAC Name

2-(furan-2-yl)-6-methylpyridine

InChI

InChI=1S/C10H9NO/c1-8-4-2-5-9(11-8)10-6-3-7-12-10/h2-7H,1H3

InChI Key

BWJOGXQUNXCUJF-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC=C1)C2=CC=CO2

Origin of Product

United States

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